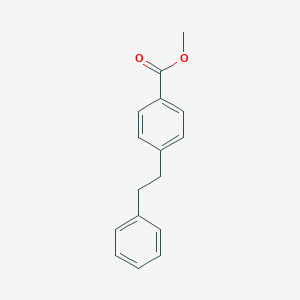
4-Phenethyl-benzoic acid methyl ester
描述
4-Phenethyl-benzoic acid methyl ester, also known as this compound, is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
4-Phenethyl-benzoic acid methyl ester plays a significant role in the pharmaceutical industry, particularly in drug formulation and synthesis.
- Antispasmodic Agents : The compound is utilized in the synthesis of antispasmodic drugs, which are essential for treating conditions like muscle spasms and gastrointestinal disorders. Its efficacy as a scabicide has also been noted in treating scabies and lice infestations, making it valuable in dermatological formulations .
- Active Pharmaceutical Ingredients : Methyl esters derived from benzoic acid, including this compound, serve as intermediates for synthesizing active pharmaceutical ingredients. They can be hydrolyzed under mild conditions to release the active acid form, facilitating drug development processes .
Agricultural Applications
The compound has been identified as a potential plant growth regulator. Research indicates that this compound can effectively suppress lateral branching in plants and inhibit seed germination at low concentrations.
- Chemical Pruning : A study demonstrated that foliar applications of this compound could alter plant architecture without adversely affecting overall growth or fruit yield. This property is particularly beneficial for reducing labor costs associated with manual pruning in horticulture .
- Pre-Harvest Sprouting Control : The compound has shown promise in curbing pre-harvest sprouting in crops like wheat and rice when applied at specific concentrations, thereby enhancing crop yield stability .
Cosmetic and Personal Care Applications
In the cosmetic industry, this compound is valued for its unique properties.
- Emollient and Solvent : It functions as a diluent and solvent in cosmetic formulations, contributing to the texture and application of products such as sunscreens, lotions, and creams. Its low toxicity and non-greasy nature make it suitable for personal care products .
- Fragrance Component : The compound is also used as a fragrance ingredient due to its pleasant aroma profile. It serves as a fixative in perfumes and other scented products, enhancing the longevity of fragrances on the skin .
Table 1: Summary of Applications
| Application Area | Specific Uses | Benefits/Properties |
|---|---|---|
| Pharmaceuticals | Antispasmodics, scabicides | Effective treatment for muscle spasms |
| Active pharmaceutical ingredients | Mild hydrolysis conditions | |
| Agriculture | Plant growth regulation | Reduces labor costs |
| Pre-harvest sprouting control | Enhances yield stability | |
| Cosmetics | Emollient and solvent | Non-greasy, low toxicity |
| Fragrance component | Enhances scent longevity |
Case Studies
- Antispasmodic Efficacy : In clinical trials, formulations containing this compound demonstrated significant effectiveness in alleviating symptoms of gastrointestinal spasms compared to placebo treatments.
- Chemical Pruning Trials : Field studies conducted on tomato plants showed that applying 25 µM concentrations of the compound effectively suppressed lateral bud growth while maintaining overall plant health and fruit yield.
- Cosmetic Formulation Development : A comparative analysis of various emollients revealed that formulations with this compound had superior sensory attributes and consumer preference ratings over traditional oils.
属性
CAS 编号 |
14518-67-3 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.3 g/mol |
IUPAC 名称 |
methyl 4-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C16H16O2/c1-18-16(17)15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h2-6,9-12H,7-8H2,1H3 |
InChI 键 |
WNJSVZMCJSUBOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)CCC2=CC=CC=C2 |
同义词 |
BENZOIC ACID,4-(2-PHENYLETHYL)-,METHYL ESTER |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













